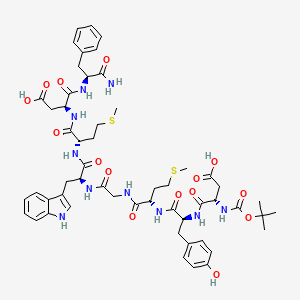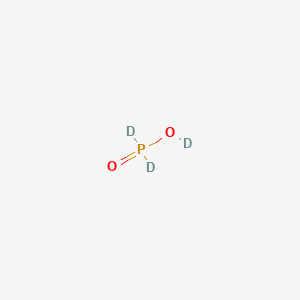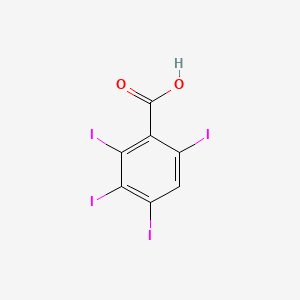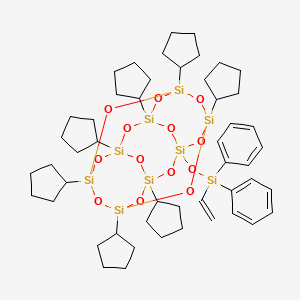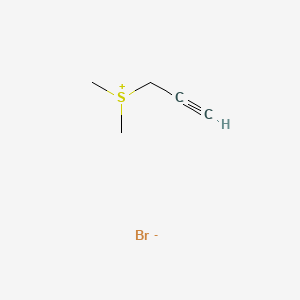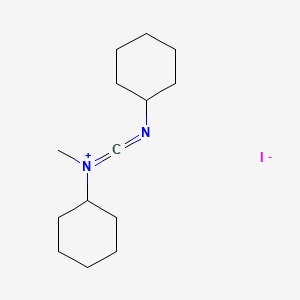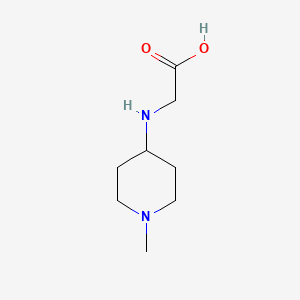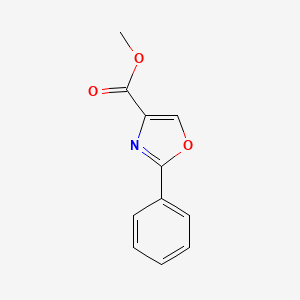
2-Phenyl-oxazole-4-carboxylic acid methyl ester
Overview
Description
2-Phenyl-oxazole-4-carboxylic acid methyl ester is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by the presence of a phenyl group attached to the second position of the oxazole ring and a carboxylic acid methyl ester group at the fourth position. Oxazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Heterogeneous Oxidation of Oxazolines: One common synthetic route involves the oxidation of oxazolines under flow conditions. This method typically uses oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Condensation Reactions: Another approach is the condensation of phenylglyoxal with amino acids or their derivatives. This reaction often requires acidic or basic conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the oxazole ring to other functional groups, such as oxazolines or oxazolidines.
Reduction: Reduction reactions can reduce the oxazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can replace the phenyl group or the carboxylic acid ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and catalysts such as palladium or platinum.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxazolines: Formed through the partial oxidation of oxazoles.
Amines: Resulting from the reduction of the oxazole ring.
Substituted Oxazoles: Formed by replacing the phenyl group or the carboxylic acid ester group with other functional groups.
Mechanism of Action
Target of Action
They bind to biological targets based on their chemical diversity .
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the target’s function, which can have therapeutic effects.
Biochemical Pathways
Oxazole derivatives are known to have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These diverse effects suggest that oxazole derivatives likely interact with multiple biochemical pathways.
Result of Action
Oxazole derivatives have been reported to trigger apoptosis in human tumor cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Cellular Effects
Oxazole derivatives have been shown to exhibit a range of biological activities, including antifungal and cytotoxic activities . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Oxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazolines, a class of compounds closely related to oxazoles, have been synthesized and oxidized to oxazoles under flow conditions, suggesting potential stability over time .
Metabolic Pathways
Oxazoles are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution .
Scientific Research Applications
2-Phenyl-oxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenyl-oxazole-4-carboxylic acid methyl ester is similar to other oxazole derivatives, such as 5-Methyl-2-phenyl-oxazole-4-carboxylic acid methyl ester. its unique structural features, such as the presence of the phenyl group and the carboxylic acid ester, contribute to its distinct chemical and biological properties. Other similar compounds include:
5-Methyl-2-phenyl-oxazole-4-carboxylic acid methyl ester
2-Phenyl-oxazole-5-carboxylic acid methyl ester
2-Phenyl-oxazole-3-carboxylic acid methyl ester
These compounds share the oxazole core but differ in the position and nature of substituents, leading to variations in their reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHITWPKHNTXGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400980 | |
| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59171-72-1 | |
| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


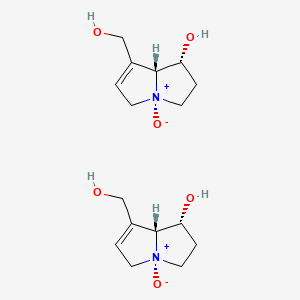
![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)
